molecular formula C21H29NO2 B2958242 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 1798039-52-7

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No. B2958242
CAS RN: 1798039-52-7
M. Wt: 327.468
InChI Key: DZWBPDZBVIHVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-2-(m-tolyl)acetamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It belongs to the group of novel psychoactive substances (NPS) and has gained popularity in recent years due to its potent analgesic properties. The purpose of

Scientific Research Applications

Heterocyclic Benzoxazasiloles Synthesis

N-(2-hydroxyphenyl)acetamide interacts with methyl(organyl)dichlorosilanes to form silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. These compounds are significant in the study of silaheterocyclic chemistry and have potential applications in material science and pharmaceuticals (Lazareva et al., 2017).

Aminosugar Linkages in Glycolipids

The structure of aminosugar linkages in glycolipids, including ceramide pentasaccharides, is crucial for understanding cell membrane composition and function. This research has implications for understanding blood group antigens and cellular interactions (Stellner et al., 1973).

Comparative Metabolism in Human and Rat Liver Microsomes

Studying the metabolism of compounds like acetochlor and alachlor in human and rat liver microsomes is essential for understanding the biochemical interaction and toxicity of agricultural herbicides. This research is vital for assessing the risk of these chemicals to human health (Coleman et al., 2000).

Imaging Probe Development for 5-HT2A Receptors

Developing imaging probes like 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide aids in the study of 5-HT2A receptors. This is significant in neuroscience research, especially for studying brain functions and disorders (Prabhakaran et al., 2006).

Synthesis of Biologically Active Aminoadamantanes

N-(1-Adamantyl)acetamide derivatives are key in synthesizing aminoadamantanes, which have applications in treating viral infections and conditions like Parkinson's disease. This research contributes to the development of new pharmaceuticals (Khusnutdinov et al., 2011).

properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14-4-3-5-15(6-14)12-20(23)22-13-21(24-2)18-8-16-7-17(10-18)11-19(21)9-16/h3-6,16-19H,7-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWBPDZBVIHVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyadamantan-2-yl)methyl]-2-(3-methylphenyl)acetamide

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